molecular formula C13H19N3O2 B11801087 4-(5-(1-Hydroxypropyl)pyridin-2-yl)piperazine-1-carbaldehyde

4-(5-(1-Hydroxypropyl)pyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11801087
M. Wt: 249.31 g/mol
InChI Key: IPNMMZMCBIHRSW-UHFFFAOYSA-N
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Description

4-(5-(1-Hydroxypropyl)pyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C13H19N3O2 It is a derivative of piperazine and pyridine, featuring both an aldehyde and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(1-Hydroxypropyl)pyridin-2-yl)piperazine-1-carbaldehyde typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This would include maintaining the purity and yield of the compound through controlled reaction environments and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(5-(1-Hydroxypropyl)pyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: 4-(5-(1-Carboxypropyl)pyridin-2-yl)piperazine-1-carboxylic acid.

    Reduction: 4-(5-(1-Hydroxypropyl)pyridin-2-yl)piperazine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-(1-Hydroxypropyl)pyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-(1-Hydroxypropyl)pyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(1-Hydroxypropyl)pyridin-2-yl)piperazine-1-carbaldehyde is unique due to the presence of both an aldehyde and a hydroxypropyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other piperazine derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

4-[5-(1-hydroxypropyl)pyridin-2-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C13H19N3O2/c1-2-12(18)11-3-4-13(14-9-11)16-7-5-15(10-17)6-8-16/h3-4,9-10,12,18H,2,5-8H2,1H3

InChI Key

IPNMMZMCBIHRSW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)N2CCN(CC2)C=O)O

Origin of Product

United States

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